1-(3-Aminophenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2-chloropropan-1-one is an organic compound that features a chlorinated propanone backbone with an aminophenyl substituent
Preparation Methods
The synthesis of 1-(3-Aminophenyl)-2-chloropropan-1-one typically involves the reaction of 3-aminophenyl derivatives with chlorinated propanone precursors. One common method involves the use of 3-aminophenylboronic acid and a chlorinated propanone under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(3-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(3-Aminophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the chloropropanone moiety can undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Aminophenyl)-2-chloropropan-1-one include:
1-(3-Aminophenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.
1-(3-Aminophenyl)-2-fluoropropan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
1-(3-Aminophenyl)-2-iodopropan-1-one: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3 |
InChI Key |
IDNFSOONANLCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.